

A Technical Guide to the Spectroscopic Data of Eupalin

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Compound of Interest		
Compound Name:	Eupalin	
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Introduction

Eupalin, a naturally occurring flavonol glycoside, is identified as eupalitin 3-O-rhamnoside. Flavonoids and their glycosides are of significant interest to the scientific community due to their diverse biological activities, which include antioxidant, anti-inflammatory, and antihypertensive properties. This technical guide provides a comprehensive overview of the available spectroscopic data for **Eupalin**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Due to the limited availability of directly published complete spectral assignments for **Eupalin**, this guide combines data from closely related structures and general principles for flavonoid glycosides to provide a detailed analytical profile.

Spectroscopic Data of Eupalin Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined ¹H and ¹³C NMR data with full assignments for **Eupalin** (eupalitin 3-O-rhamnoside) are not readily available in the public domain. However, by combining the known spectral data for the aglycone eupalitin and the rhamnose moiety, a predicted spectrum can be constructed. The following tables present predicted ¹H and ¹³C NMR chemical shifts for **Eupalin**. These predictions are based on data from similar flavonoid glycosides and the individual components.

Table 1: Predicted ¹H NMR Spectroscopic Data for **Eupalin** (eupalitin 3-O-rhamnoside)



Atom	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Eupalitin Aglycone			
H-6	~6.5	S	
H-8	~6.8	S	-
H-2'	~7.9	d	8.5
H-3'	~7.0	d	8.5
H-5'	~7.0	d	8.5
H-6'	~7.9	d	8.5
5-OH	~12.5	S	
6-OCH₃	~3.9	S	_
7-OCH₃	~3.9	S	_
Rhamnose Moiety			_
H-1"	~5.4	d	1.5
H-2"	~4.2	dd	3.4, 1.5
H-3"	~4.0	dd	9.5, 3.4
H-4"	~3.5	t	9.5
H-5"	~3.8	m	
H-6" (CH ₃)	~1.2	d	6.2

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Eupalin** (eupalitin 3-O-rhamnoside)



Eupalitin Aglycone C-2 -157.0 C-3 -134.0 C-4 -178.0 C-5 -162.0 C-6 -99.0 C-7 -165.0 C-8 -94.0 C-9 -153.0 C-10 -106.0 C-1' -122.0 C-2' -129.0 C-3' -116.0 C-4' -160.0 C-5' -116.0 C-6' -129.0 6-OCH3 -56.5 7-OCH3 -56.0 Rhamnose Moiety -71.0 C-2" -71.0 C-3" -71.5 C-4" -72.5	Atom	Predicted Chemical Shift (δ, ppm)
C-3 -134.0 C-4 -178.0 C-5 -162.0 C-6 -99.0 C-7 -165.0 C-8 -94.0 C-9 -153.0 C-10 -106.0 C-1' -122.0 C-2' -129.0 C-3' -116.0 C-6' -129.0 C-6' -129.0 C-6' -129.0 C-10-15-16.0 C-6' -129.0 C-7-16.0 C-10-16.0 C-6' -129.0 C-7-16.0 C-6' -129.0 C-7-16.0 C-7-16.0 C-8 -129.0 C-9 -116.0 C-10 -100.0 C-20 -100.0	Eupalitin Aglycone	
C-4 -178.0 C-5 -162.0 C-6 -99.0 C-7 -165.0 C-8 -94.0 C-9 -153.0 C-10 -106.0 C-1' -122.0 C-2' -129.0 C-3' -116.0 C-6' -129.0 C-6' -129.0 C-OCH3 -56.5 7-OCH3 -56.0 Rhamnose Moiety C-1" -102.0 C-2" -71.0 C-3" -71.5	C-2	~157.0
C-5 -162.0 C-6 -99.0 C-7 -165.0 C-8 -94.0 C-9 -153.0 C-10 -106.0 C-1' -122.0 C-2' -129.0 C-3' -116.0 C-4' -160.0 C-5' -116.0 C-6' -129.0 6-OCH ₃ -56.5 7-OCH ₃ -56.5 Rhamnose Moiety C-1" -102.0 C-2" -71.0 C-3" -71.5	C-3	~134.0
C-6 -99.0 C-7 -165.0 C-8 -94.0 C-9 -153.0 C-10 -106.0 C-1' -122.0 C-2' -129.0 C-3' -116.0 C-5' -116.0 C-6' -129.0 6-OCH ₃ -56.5 7-OCH ₃ -56.0 Rhamnose Moiety C-1" -102.0 C-2" -71.0 C-3" -71.5	C-4	~178.0
C-7 C-8 C-9 C-10 C-10 C-10 C-12 C-2' C-3' C-16.0 C-6' C-6' 7-10-0 C-6' Rhamnose Moiety C-1" C-1" C-10 C-2" C-10 C-2" C-10 C-2" C-10 C-2" C-10 C-10 C-10 C-10 C-10 C-10 C-10 C-10	C-5	~162.0
C-8 -94.0 C-9 -153.0 C-10 -106.0 C-1' -122.0 C-2' -129.0 C-3' -116.0 C-4' -160.0 C-6' -116.0 C-6' -129.0 6-OCH ₃ -56.5 7-OCH ₃ -56.0 Rhamnose Moiety C-1" -102.0 C-2" -71.5	C-6	~99.0
C-9 -153.0 C-10 -106.0 C-1' -122.0 C-2' -129.0 C-3' -116.0 C-4' -160.0 C-5' -116.0 C-6' -129.0 6-OCH ₃ -56.5 7-OCH ₃ -56.0 Rhamnose Moiety C-1" -102.0 C-2" -71.5	C-7	~165.0
C-10 C-1' -122.0 C-2' -129.0 C-3' -116.0 C-4' -160.0 C-5' -116.0 C-6' -129.0 6-OCH ₃ -56.5 7-OCH ₃ Rhamnose Moiety C-1" -102.0 C-2" -71.5	C-8	~94.0
C-1' -122.0 C-2' -129.0 C-3' -116.0 C-4' -160.0 C-5' -116.0 C-6' -129.0 6-OCH ₃ -56.5 7-OCH ₃ -56.0 Rhamnose Moiety C-1" -102.0 C-2" -71.0 C-3" -71.5	C-9	~153.0
C-2' -129.0 C-3' -116.0 C-4' -160.0 C-6' -119.0 6-OCH ₃ -56.5 7-OCH ₃ -56.0 Rhamnose Moiety C-1" -102.0 C-2" -71.0 C-3" -71.5	C-10	~106.0
C-3' ~116.0 C-4' ~160.0 C-5' ~116.0 C-6' ~129.0 6-OCH ₃ ~56.5 7-OCH ₃ ~56.0 Rhamnose Moiety C-1" ~102.0 C-2" ~71.0 C-3" ~71.5	C-1'	~122.0
C-4' ~160.0 C-5' ~116.0 C-6' ~129.0 6-OCH ₃ ~56.5 7-OCH ₃ ~56.0 Rhamnose Moiety C-1" ~102.0 C-2" ~71.0 C-3" ~71.5	C-2'	~129.0
C-5' ~116.0 C-6' ~129.0 6-OCH ₃ ~56.5 7-OCH ₃ ~56.0 Rhamnose Moiety C-1" ~102.0 C-2" ~71.0 C-3" ~71.5	C-3'	~116.0
C-6' −129.0 6-OCH₃ −56.5 7-OCH₃ −56.0 Rhamnose Moiety C-1" −102.0 C-2" −71.0 C-3" −71.5	C-4'	~160.0
6-OCH₃	C-5'	~116.0
7-OCH ₃ ~56.0 Rhamnose Moiety C-1" ~102.0 C-2" ~71.0 C-3" ~71.5	C-6'	~129.0
Rhamnose Moiety C-1" ~102.0 C-2" ~71.0 C-3" ~71.5	6-OCH₃	~56.5
C-1" ~102.0 C-2" ~71.0 C-3" ~71.5	7-OCH₃	~56.0
C-2" ~71.0 C-3" ~71.5	Rhamnose Moiety	
C-3" ~71.5	C-1"	~102.0
	C-2"	~71.0
C-4" ~72.5	C-3"	~71.5
	C-4"	~72.5



C-5"	~70.0
C-6" (CH₃)	~18.0

Mass Spectrometry (MS)

The mass spectrum of **Eupalin** would be expected to show a molecular ion peak corresponding to its molecular formula, C₂₃H₂₄O₁₁. The fragmentation pattern of flavonoid Orhamnosides is characterized by the cleavage of the glycosidic bond.[1]

Table 3: Predicted Mass Spectrometry Data for Eupalin

lon	m/z (calculated)	Description
[M+H] ⁺	477.1391	Protonated molecular ion
[M+Na]+	499.1211	Sodiated molecular ion
[M-H] ⁻	475.1246	Deprotonated molecular ion
[M-rhamnose+H]+	331.0656	Aglycone fragment (Eupalitin)

The fragmentation of flavonoid O-glycosides in tandem mass spectrometry (MS/MS) typically involves the neutral loss of the sugar moiety. For **Eupalin**, this would correspond to a loss of 146 Da (rhamnose). The resulting aglycone fragment (Y₀+) at m/z 331 would then undergo further fragmentation characteristic of the eupalitin structure.

Experimental Protocols NMR Spectroscopy of Flavonoid Glycosides

The following is a general protocol for the acquisition of NMR spectra of flavonoid glycosides like **Eupalin**.

- Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Pyridine-d₅). The choice of solvent can affect the chemical shifts of hydroxyl protons.
- ¹H NMR Spectroscopy:



- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters on a 500 MHz spectrometer: spectral width of 12-15 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
- ¹³C NMR Spectroscopy:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2 seconds.
- 2D NMR Spectroscopy:
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and linking the sugar moiety to the aglycone.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry and through-space proximity of protons.

Mass Spectrometry of Flavonoid Glycosides

The following is a general protocol for the analysis of flavonoid glycosides by mass spectrometry.

- Sample Preparation: Prepare a dilute solution of the sample (1-10 μg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) for positive ion mode or ammonia for negative ion mode to improve ionization.
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with a liquid chromatography system (LC-



MS).

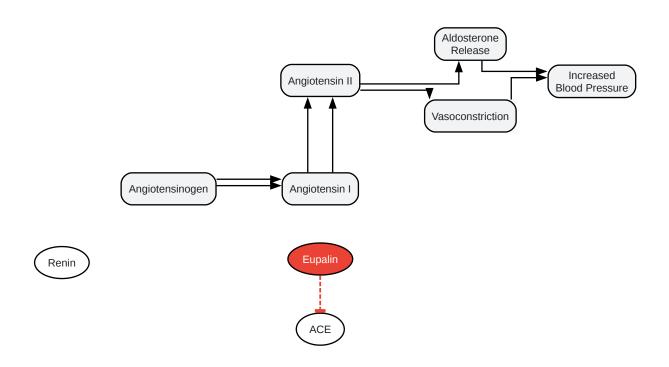
- Ionization: Electrospray ionization (ESI) is commonly used for flavonoid glycosides due to their polarity. Both positive and negative ion modes should be employed to obtain comprehensive fragmentation information.[1]
- MS Scan: Acquire full scan mass spectra to determine the accurate mass of the molecular ion.
- Tandem MS (MS/MS): Select the molecular ion ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID) to generate fragmentation spectra. The fragmentation pattern provides structural information, including the nature of the aglycone and the sugar moieties.

Signaling Pathway

While specific studies on the signaling pathways modulated by **Eupalin** are limited, the biological activities of the closely related compound, eupalitin 3-O-β-D-galactopyranoside, suggest potential mechanisms of action. This compound has been shown to exhibit antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE).[2] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure. Inhibition of ACE leads to vasodilation and a reduction in blood pressure.

Below is a diagram illustrating the Renin-Angiotensin-Aldosterone System and the likely point of action for **Eupalin**, based on the activity of its close analogue.





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RAAS Pathway Inhibition by **Eupalin**

Conclusion

This technical guide provides a summary of the spectroscopic data and potential biological activity of **Eupalin**. While complete, experimentally verified spectroscopic data for **Eupalin** is not widely published, this guide offers a robust, predicted profile based on the analysis of its constituent parts and related flavonoid glycosides. The detailed experimental protocols and the proposed mechanism of action provide a solid foundation for researchers and drug development professionals working with this and similar compounds. Further isolation and detailed spectroscopic analysis of **Eupalin** are warranted to confirm these predictions and to fully elucidate its pharmacological potential.



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